molecular formula C24H19NOS3 B11176074 1-naphthyl(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

1-naphthyl(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

Cat. No.: B11176074
M. Wt: 433.6 g/mol
InChI Key: KFYAPBXFZMSWDX-UHFFFAOYSA-N
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Description

1-naphthyl(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is a complex organic compound that features a unique structure combining naphthalene and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-naphthyl(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone involves multiple steps. One common approach is the condensation of naphthalene derivatives with quinoline-based intermediates under controlled conditions. The reaction typically requires the use of strong acids or bases as catalysts and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-naphthyl(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

1-naphthyl(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-naphthyl(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The pathways involved may include inhibition of kinase activity or disruption of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-naphthyl(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is unique due to its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H19NOS3

Molecular Weight

433.6 g/mol

IUPAC Name

naphthalen-1-yl-(4,4,6-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone

InChI

InChI=1S/C24H19NOS3/c1-14-8-6-13-18-19-21(28-29-23(19)27)24(2,3)25(20(14)18)22(26)17-12-7-10-15-9-4-5-11-16(15)17/h4-13H,1-3H3

InChI Key

KFYAPBXFZMSWDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(C(N2C(=O)C4=CC=CC5=CC=CC=C54)(C)C)SSC3=S

Origin of Product

United States

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